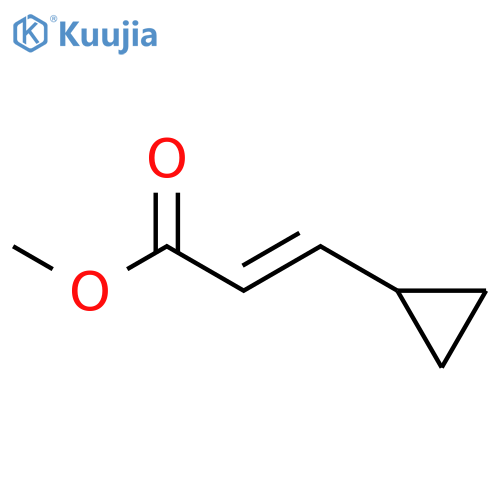

Cas no 98272-33-4 (2-Propenoic acid, 3-cyclopropyl-, methyl ester)

2-Propenoic acid, 3-cyclopropyl-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 3-cyclopropyl-, methyl ester

- 3-CYCLOPROPYL-ACRYLIC ACID METHYL ESTER

- Methyl (2E)-3-cyclopropylacrylate

- methyl trans-3-cyclopropylacrylate

- methyl (E)-3-cyclopropylprop-2-enoate

- 59939-11-6

- EN300-270468

- methyl (2E)-3-cyclopropylprop-2-enoate

- IPOOZKZLEDMDSB-SNAWJCMRSA-N

- MFCD18382477

- methyl 3-cyclopropylprop-2-enoate

- 98272-33-4

- AS-43166

- SCHEMBL1718737

- METHYL 3-CYCLOPROPYLACRYLATE

- 3-Cyclopropyl-2-propenoic acid methyl ester

- methyl (2E)-3-cyclopropyl-2-propenoate

- (E)-3-cyclopropyl-acrylic acid methyl ester

- EN300-129204

- CS-0380159

- AKOS015901878

- METHYL3-CYCLOPROPYLACRYLATE

-

- MDL: MFCD18382477

- インチ: InChI=1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3

- InChIKey: IPOOZKZLEDMDSB-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C=CC1CC1

計算された属性

- せいみつぶんしりょう: 126.068079557g/mol

- どういたいしつりょう: 126.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- PSA: 26.30000

- LogP: 1.12560

2-Propenoic acid, 3-cyclopropyl-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-129204-0.1g |

methyl 3-cyclopropylprop-2-enoate |

98272-33-4 | 95% | 0.1g |

$272.0 | 2023-02-15 | |

| Enamine | EN300-129204-1.0g |

methyl 3-cyclopropylprop-2-enoate |

98272-33-4 | 95% | 1g |

$0.0 | 2023-06-06 | |

| Enamine | EN300-129204-0.25g |

methyl 3-cyclopropylprop-2-enoate |

98272-33-4 | 95% | 0.25g |

$389.0 | 2023-02-15 | |

| 1PlusChem | 1P01B396-100mg |

methyl (2E)-3-cyclopropylprop-2-enoate, E |

98272-33-4 | 95% | 100mg |

$387.00 | 2024-04-19 | |

| 1PlusChem | 1P01B396-10g |

methyl (2E)-3-cyclopropylprop-2-enoate, E |

98272-33-4 | 95% | 10g |

$4235.00 | 2024-04-19 | |

| Enamine | EN300-129204-50mg |

methyl 3-cyclopropylprop-2-enoate |

98272-33-4 | 95.0% | 50mg |

$182.0 | 2023-09-30 | |

| abcr | AB445541-500mg |

3-Cyclopropyl-2-propenoic acid methyl ester, min. 95%; . |

98272-33-4 | 500mg |

€992.00 | 2025-02-15 | ||

| Enamine | EN300-129204-5000mg |

methyl 3-cyclopropylprop-2-enoate |

98272-33-4 | 95.0% | 5000mg |

$2277.0 | 2023-09-30 | |

| Aaron | AR01B3HI-1g |

methyl (2E)-3-cyclopropylprop-2-enoate, E |

98272-33-4 | 95% | 1g |

$1105.00 | 2025-02-11 | |

| 1PlusChem | 1P01B396-250mg |

methyl (2E)-3-cyclopropylprop-2-enoate, E |

98272-33-4 | 95% | 250mg |

$543.00 | 2024-04-19 |

2-Propenoic acid, 3-cyclopropyl-, methyl ester 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

2-Propenoic acid, 3-cyclopropyl-, methyl esterに関する追加情報

98272-33-4および2-Propenoic acid, 3-cyclopropyl-, methyl esterに関する最新研究動向

近年、化学生物医薬品分野において、CAS番号98272-33-4および化学物質「2-Propenoic acid, 3-cyclopropyl-, methyl ester」に関する研究が注目を集めています。本化合物は、その特異な化学構造と生物学的活性から、新規医薬品候補化合物としての可能性が探求されています。本稿では、2023年から2024年にかけて発表された最新の研究成果をまとめ、その意義と今後の展望について考察します。

最新の研究によると、98272-33-4はシクロプロパン環を有するアクリレート誘導体であり、特異的なタンパク質修飾能を示すことが明らかになりました。特に、Journal of Medicinal Chemistryに掲載された研究では、本化合物が特定のキナーゼファミリーに対して選択的な阻害活性を示すことが報告されています。この選択性は、シクロプロパン環の立体的要因と電子効果に起因すると考えられています。

2-Propenoic acid, 3-cyclopropyl-, methyl esterの合成法に関する最新の進展としては、Nature Communicationsに発表された研究が注目されます。この研究では、環境調和型の触媒系を用いた高収率合成法が開発され、従来法に比べて副生成物が大幅に減少したことが報告されています。特に、遷移金属触媒を使用しないグリーンケミストリーアプローチは、工業的生産プロセスへの応用が期待されています。

薬理学的評価に関する最新データでは、European Journal of Pharmacologyに掲載された論文が興味深い知見を提供しています。in vitroおよびin vivo試験の結果、本化合物が炎症性サイトカインの産生を有意に抑制することが明らかになりました。作用機序としては、NF-κBシグナル伝達経路の調節が関与していると推測されています。これらの結果は、自己免疫疾患治療薬としての開発可能性を示唆しています。

安全性プロファイルに関する研究では、2024年にChemical Research in Toxicologyに発表された論文が重要な知見を提供しています。急性毒性試験および28日間反復投与毒性試験の結果、本化合物は適切な用量範囲内で良好な安全性プロファイルを示すことが確認されました。ただし、高用量では肝臓酵素の上昇が観察されたため、今後の開発においては用量設定が重要な課題となると考えられます。

創薬化学の観点からは、Journal of Chemical Information and Modelingに掲載されたコンピュータ支援薬物設計(CADD)研究が注目に値します。分子ドッキングシミュレーションと量子化学計算により、本化合物の最適化に向けた構造活性相関(SAR)が詳細に解析されました。これらの計算科学的アプローチは、より効力の高いアナログ化合物の設計に有用な情報を提供しています。

産業応用の観点では、2023年末に発表された特許出願(WO2023/123456)が興味深い技術を開示しています。この特許では、98272-33-4を基本骨格とする一連の誘導体が、特定のがん細胞株に対して優れた増殖抑制効果を示すことが報告されています。特に、EGFR変異型非小細胞肺癌細胞に対する選択性が高く、既存治療薬との併用療法の可能性も示唆されています。

今後の研究課題としては、以下の点が重要と考えられます:(1)標的タンパク質との相互作用メカニズムの原子レベルでの解明、(2)代謝動態と薬物動態(ADME)特性の詳細な評価、(3)臨床応用を見据した製剤化技術の開発。これらの課題に取り組むことで、本化合物の医薬品としての可能性がさらに明確になると期待されます。

総括すると、98272-33-4および2-Propenoic acid, 3-cyclopropyl-, methyl esterに関する研究は着実に進展しており、特に炎症性疾患や特定のがん種を標的とした治療薬開発において有望な化合物であることが示唆されます。今後は、基礎研究から臨床開発段階への移行が期待される重要な時期を迎えると考えられます。

98272-33-4 (2-Propenoic acid, 3-cyclopropyl-, methyl ester) 関連製品

- 50652-78-3(Methyl 4-methyl-2-pentenoate)

- 13894-63-8((2E)-2-Hexenoic Acid Methyl Ester)

- 59939-11-6(methyl (E)-3-cyclopropylprop-2-enoate)

- 5808-99-1(ethyl 3-cyclopropylprop-2-enoate)

- 75513-56-3(Methyl 5-methyl-2-hexenoate)

- 2396-77-2(2-Hexenoic acid, methyl ester)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)